molecular formula C12H17NO2 B8629587 (Rac)-2-methyl-3-phenylamino-propanoic acid ethyl ester

(Rac)-2-methyl-3-phenylamino-propanoic acid ethyl ester

Cat. No. B8629587
M. Wt: 207.27 g/mol
InChI Key: LWEQNLRQZZDXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-2-methyl-3-phenylamino-propanoic acid ethyl ester is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Rac)-2-methyl-3-phenylamino-propanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-2-methyl-3-phenylamino-propanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Rac)-2-methyl-3-phenylamino-propanoic acid ethyl ester

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 3-anilino-2-methylpropanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)9-13-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3

InChI Key

LWEQNLRQZZDXKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CNC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.904 g (0.020 mole) of (rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate in 30 mL of dimethylsulfoxide was added 4.08 g (0.020 mole) of iodobenzene, 0.46 g (0.004 mole) of L-proline, 0.38 g (0.002 mole) of copper (I) iodide and 19.57 g (0.060 mole) of cesium carbonate. Argon was bubbled through the solution for 15 minutes. The mixture was then heated at 80 degrees for 16 hours. After cooling, the mixture was partitioned between ethyl acetate (2×300 mL) and water (3×300 mL). The organic layers were washed with 300 mL of brine, combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification of the residue by silica gel chromatography, eluting with dichloromethane-hexanes (80:20) and then dichloromethane gave 1.70 g of (rac)-2-methyl-3-phenylamino-propionic acid ethyl ester as colorless oil that darkened on standing.
Name
(rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate
Quantity
4.904 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
19.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.